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Cat. No.: B13425162 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the

interaction between proteins and DNA in their natural chromatin context within the cell. This

method allows for the identification of specific genomic regions that are bound by a particular

protein of interest, such as transcription factors, histones with specific modifications, or other

DNA-binding proteins. The principle of ChIP involves the use of an antibody that specifically

recognizes and binds to the target protein, thereby enriching for the DNA fragments cross-

linked to it. Subsequent analysis of the immunoprecipitated DNA, typically by quantitative PCR

(ChIP-qPCR) or high-throughput sequencing (ChIP-seq), provides insights into gene

regulation, epigenetic modifications, and other crucial cellular processes.

This document provides a detailed protocol for performing a standard ChIP experiment in

mammalian cells. While the protocol is generally applicable, optimization of specific steps, such

as fixation time, sonication conditions, and antibody concentration, is often necessary for

different cell types and target proteins.

Experimental Protocols
Cell Cross-linking and Lysis
This initial stage aims to preserve the in vivo protein-DNA interactions.
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Cell Culture: Plate and grow mammalian cells to approximately 80-90% confluency. The total

number of cells required can range from 1x10^6 to 1x10^7 per immunoprecipitation.

Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1%

(v/v). Incubate for 10 minutes at room temperature with gentle shaking. Formaldehyde is a

reversible cross-linking agent that covalently links proteins to DNA.

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of

125 mM. Incubate for 5 minutes at room temperature with gentle shaking.

Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold Phosphate Buffered

Saline (PBS). Scrape the cells in PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

Discard the supernatant.

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Incubate

on ice to allow for the release of nuclei.

Chromatin Fragmentation
The goal of this step is to shear the chromatin into smaller, manageable fragments.

Sonication: Sonicate the nuclear lysate on ice to shear the chromatin. The optimal sonication

conditions need to be determined empirically but typically aim for fragments between 200

and 1000 base pairs.

Verification of Fragmentation: To check the size of the chromatin fragments, take an aliquot

of the sonicated chromatin, reverse the cross-links, and run the DNA on an agarose gel.

Immunoprecipitation
This step uses a specific antibody to enrich for the chromatin bound by the target protein.

Pre-clearing: Pre-clear the chromatin lysate with Protein A/G agarose or magnetic beads to

reduce non-specific background binding.

Antibody Incubation: Add the ChIP-grade antibody specific to the target protein to the pre-

cleared chromatin. Incubate overnight at 4°C with rotation. A negative control (e.g., IgG
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antibody) and a positive control (e.g., an antibody against a known histone mark) should be

included.

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and

incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

Washing: Wash the beads sequentially with a series of low salt, high salt, and LiCl wash

buffers to remove non-specifically bound chromatin.

Elution and Reversal of Cross-links
The captured chromatin is eluted from the beads, and the cross-links are reversed.

Elution: Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M

NaHCO3).

Reverse Cross-linking: Add NaCl to the eluate to a final concentration of 200 mM and

incubate at 65°C for 4-6 hours or overnight. This step reverses the formaldehyde cross-links.

Protein and RNA Digestion: Add RNase A and Proteinase K to digest any remaining RNA

and proteins.

DNA Purification
The final step is to purify the DNA for downstream analysis.

Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol

precipitation method or a commercial DNA purification kit.

Quantification: Quantify the purified DNA using a fluorometric method. The DNA is now ready

for analysis by qPCR or for library preparation for ChIP-seq.

Data Presentation
The following tables provide examples of typical quantitative data obtained during a ChIP

experiment.

Table 1: Chromatin and DNA Yields
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Step Parameter Typical Value

Chromatin Preparation Chromatin Yield per 10^7 cells 10-20 µg

Immunoprecipitation DNA Yield (per IP) 1-10 ng

Negative Control (IgG) DNA Yield (per IP) <1 ng

Table 2: ChIP-qPCR Quality Control

Target Description
Expected Fold Enrichment
(over IgG)

Positive Control Locus
A known target gene of the

protein of interest
>10-fold

Negative Control Locus
A gene region not expected to

be bound by the protein
<2-fold

Mandatory Visualization
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Figure 1. Chromatin Immunoprecipitation (ChIP) Experimental Workflow
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Caption: Figure 1. A flowchart of the major steps in a typical ChIP experiment.
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To cite this document: BenchChem. [Application Note: Chromatin Immunoprecipitation
(ChIP) Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13425162#ins3-54-a26-chromatin-
immunoprecipitation-chip-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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